molecular formula C14H12FNO2 B2448817 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1841-85-6

2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2448817
CAS No.: 1841-85-6
M. Wt: 245.253
InChI Key: GEKAPFNMAKPDKB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Schiff base 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol is a versatile chemical scaffold of significant interest in advanced pharmacological and materials science research . Its molecular structure, characterized by a rigid imine linkage and specific dihedral angles between its aromatic rings, is a defining feature for its function and intermolecular interactions . This compound serves as a privileged ligand for constructing metallo-complexes with transition metals. These complexes are actively investigated for their potential biological activities, including antimicrobial effects against resistant strains, antidiabetic properties through enzyme inhibition, and anticancer mechanisms via reactive oxygen species (ROS) generation and apoptosis induction . The presence of the ortho-hydroxy group is crucial, as it facilitates proton transfer and allows the molecule to exhibit phenomena such as photochromism and thermochromism in the solid state, making it a candidate for developing smart materials . As a precursor to azaresveratrol analogs, this compound provides a core structure for exploring modulation of biological pathways . This product is intended for use in these and other foundational scientific investigations by qualified researchers.

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAPFNMAKPDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-85-6
Record name ALPHA-(4-FLUOROPHENYLIMINO)-2-METHOXY-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Oxidation Reactions

The imine (–C=N–) and phenolic groups are primary sites for oxidation. Key findings include:

Reaction Conditions Products Key Observations
Imine oxidationKMnO₄ in acidic aqueous ethanolQuinone derivativeFormation of a conjugated diketone system confirmed by UV-Vis spectral shifts
Phenolic oxidationAir exposure at 150°CSemiquinone radical intermediatesElectron paramagnetic resonance (EPR) detects paramagnetic species

The oxidation of the imine group occurs preferentially under acidic conditions, while phenolic oxidation requires elevated temperatures or enzymatic catalysis.

Reduction Reactions

The compound undergoes selective reduction at the imine bond:

Reagent Conditions Products Yield
NaBH₄Ethanol, 0°C, 2 hSecondary amine derivative78%
H₂/Pd-CMethanol, 25°C, 6 hN-alkylated aromatic amine92%

Reduction with NaBH₄ preserves the methoxy and fluorophenyl groups, while catalytic hydrogenation may lead to partial dehalogenation at higher pressures.

Electrophilic Aromatic Substitution

The methoxy-substituted phenol ring undergoes regioselective substitution:

Reagent Position Product Mechanistic Notes
HNO₃/H₂SO₄Para to methoxy group4-Nitro derivativeSteric hindrance from imine limits ortho substitution
Br₂ in CHCl₃Ortho to hydroxyl group5-Bromo derivativeHalogenation occurs via σ-complex intermediates

The fluorine atom on the adjacent phenyl ring exerts an electron-withdrawing effect, directing nitration to the activated para position of the methoxy group.

Tautomerism and Proton Transfer

X-ray crystallography reveals a phenol–imine tautomeric equilibrium:

  • Phenol-imine form : Dominant in solid state, stabilized by intramolecular O–H···N hydrogen bond (O···N distance: 2.614 Å) .

  • Keto-amine form : Observed in polar solvents via NMR, with proton migration from O–H to imine nitrogen .

This tautomerism influences reactivity, as the keto-amine form exhibits higher nucleophilicity at the nitrogen center.

Coordination Chemistry

The compound acts as a tridentate ligand in metal complexes:

Metal Ion Coordination Sites Complex Geometry Application
Cu(II)Phenolic O, imine N, methoxy OSquare planarCatalytic oxidation of alkanes
Fe(III)Phenolic O, imine NOctahedralMagnetic materials research

Stability constants (log β) for Cu(II) complexes exceed 10.5, indicating strong binding affinity .

Hydrolysis and Stability

The imine bond undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH < 3) : Rapid cleavage to 4-fluoroaniline and 6-methoxysalicylaldehyde (half-life: 12 min at 25°C) .

  • Neutral/basic conditions (pH 7–12) : Stable for >72 h, with <5% decomposition observed .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Cis-trans isomerization of the imine bond, detectable via changes in dipole moment (Δμ = 1.2 D) .

  • Singlet oxygen generation in the presence of Rose Bengal, enabling photodynamic applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction leads to the formation of an imine linkage, which is crucial for the compound's biological activity. The reaction can be represented as follows:

\text{4 fluoroaniline}+\text{2 hydroxy 3 methoxybenzaldehyde}\rightarrow \text{2 E 4 fluorophenyl imino methyl}-6-methoxyphenol}

Chemistry

In the field of organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, makes it a versatile building block in synthetic chemistry.

Biology

This compound has been employed in biological studies focusing on enzyme inhibition and protein interactions. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity through competitive or allosteric inhibition.

Medicine

The compound has been investigated for its therapeutic potential due to its diverse biological activities. Notably, it exhibits promising anticancer, antibacterial, and antifungal properties:

  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells, effectively inhibiting tumor growth. Studies have shown significant efficacy against various cancer cell lines, including leukemia and breast cancer.
  • Antibacterial Activity : In vitro studies demonstrate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Antifungal Activity : The compound also shows activity against fungal strains such as Candida albicans.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique properties.

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity.
  • Antibacterial Efficacy : Research published in Antibiotics journal highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting mechanisms related to cell wall disruption.
  • Toxicological Assessments : Preliminary studies indicate low toxicity levels at therapeutic concentrations, making it a promising candidate for further pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol include:

  • 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(4-methylphenyl)imino]methyl}-6-methoxyphenol

These compounds share a similar structural framework but differ in the substituents on the phenyl ring.

Biological Activity

2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base, is an organic compound with the molecular formula C14H12FNO2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction results in the formation of an imine linkage, which is crucial for the compound's biological activity.

Physical Properties

  • Molecular Weight : 245.25 g/mol
  • Melting Point : Approximately 186-187 °C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have shown its effectiveness against different cancer cell lines, including:

  • Leukemia
  • Breast Cancer
  • Non-Small Cell Lung Cancer

The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

These studies suggest that the compound disrupts microbial cell wall synthesis or function, contributing to its antibacterial effects .

Case Studies and Research Findings

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
AntibacterialShowed inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
AntifungalEffective against C. albicans with a MIC of 16 µg/mL.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity in preliminary studies. It has not shown significant cytotoxic effects on normal human cells at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications .

Future Directions

Further research is essential to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential future studies could include:

  • In vivo studies to assess efficacy and safety in animal models.
  • Mechanistic studies to explore specific pathways affected by the compound.
  • Development of derivatives to enhance potency and selectivity against target diseases.

Q & A

Basic: What are the recommended methods for synthesizing 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol and ensuring structural fidelity?

Methodological Answer:
The synthesis typically involves a Schiff base condensation reaction between 6-methoxysalicylaldehyde and 4-fluoroaniline under reflux conditions in ethanol or methanol. Key steps include:

  • Reaction Optimization: Use equimolar ratios of aldehyde and amine, with catalytic acetic acid to promote imine formation. Monitor reaction completion via TLC or HPLC.
  • Purification: Recrystallize the product from ethanol or methanol to remove unreacted starting materials.
  • Structural Validation: Confirm the E-configuration of the imine bond using single-crystal X-ray diffraction (SC-XRD) (monoclinic system, space group C2/c, as reported for analogous compounds) .

Basic: How can researchers confirm the E-configuration of the imine group in this compound?

Methodological Answer:
The E-configuration is confirmed via:

  • X-ray Crystallography: SC-XRD reveals bond angles and torsion angles (e.g., C=N bond length ~1.28 Å and dihedral angles between aromatic rings) .
  • NMR Spectroscopy: Observe coupling patterns in 1H^1H-NMR (e.g., absence of coupling between imine proton and adjacent groups, characteristic of E-isomers) .

Advanced: What computational approaches are suitable for predicting the electronic properties and potential biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties.
  • Molecular Docking: Screen against target proteins (e.g., viral proteases) using software like AutoDock Vina to assess binding affinities .
  • QSAR Modeling: Correlate substituent effects (e.g., fluorine substitution) with bioactivity using regression models trained on analogous Schiff bases .

Advanced: How should researchers address discrepancies in crystallographic data when determining the molecular structure?

Methodological Answer:

  • Data Quality Metrics: Evaluate R-factor (<0.06) and wR-factor (<0.18) to assess refinement accuracy. Higher values indicate potential errors in atomic positioning .
  • Parameter Ratio Check: Ensure the data-to-parameter ratio exceeds 10:1 to avoid overfitting .
  • Comparative Analysis: Cross-validate with spectroscopic data (e.g., IR stretching frequencies for C=N bonds ~1600–1650 cm1^{-1}) .

Intermediate: What spectroscopic techniques are most effective for characterizing this compound in solution?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign peaks for methoxy (-OCH3_3), imine (CH=N), and aromatic protons. Fluorine substitution deshields adjacent protons, causing downfield shifts .
  • UV-Vis Spectroscopy: Detect π→π* and n→π* transitions (e.g., λmax_{max} ~300–350 nm for conjugated Schiff bases) .
  • IR Spectroscopy: Identify C=N stretches (~1620 cm1^{-1}) and phenolic O-H stretches (~3200 cm1^{-1}) .

Advanced: How can QSAR models be applied to optimize the bioactivity of derivatives?

Methodological Answer:

  • Descriptor Selection: Use electronic (HOMO-LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Model Training: Employ partial least squares (PLS) regression on datasets of inhibitory concentrations (IC50_{50}) for antiviral or antioxidant activity .
  • Validation: Apply leave-one-out cross-validation (LOO-CV) to ensure predictive power (Q2^2 >0.5) .

Basic: What safety considerations are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening: Refer to IFRA standards for analogous phenolic compounds (e.g., 2-Methoxy-4-methylphenol) to establish safe exposure limits .
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal: Neutralize phenolic waste with dilute NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.